molecular formula C10H10N2O3 B1412859 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid CAS No. 1878715-43-5

6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid

Cat. No.: B1412859
CAS No.: 1878715-43-5
M. Wt: 206.2 g/mol
InChI Key: SBHKISHVULSCDW-UHFFFAOYSA-N
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Description

6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes an azetidine ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid typically involves multiple steps, starting with the formation of the azetidine ring. One common method is the aza Paternò–Büchi reaction, which involves a [2+2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient in producing functionalized azetidines.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for developing new drugs or as a tool for probing biological systems.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to design new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Azetidine-1-carbonyl chloride

  • 1-Cbz-Azetidine-3-carboxylic acid

Uniqueness: 6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid stands out due to its pyridine ring, which imparts unique chemical and biological properties compared to other azetidine derivatives

Properties

IUPAC Name

6-(azetidine-1-carbonyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(12-5-2-6-12)7-3-1-4-8(11-7)10(14)15/h1,3-4H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHKISHVULSCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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